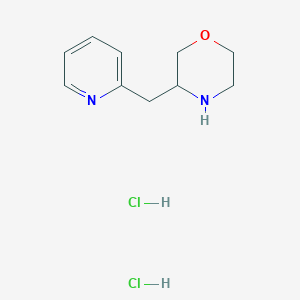

3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to PYM, such as piperazine derivatives, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of PYM can be represented by the SMILES string [H]Cl. [H]Cl. [H]O [H].N1 (CCOCC1)CC2CNCCC2 . The InChI key is GCPVRXVHOMGYNV-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a derivative of 3-(Pyridin-2-ylmethyl)morpholine, is significant in the synthesis of biologically active compounds, particularly in anticancer studies. It serves as an intermediate in synthesizing various compounds with potential biological activities (Wang et al., 2016).

Pharmaceutical Chemistry and Ligand Synthesis : Derivatives of 3-(Pyridin-2-ylmethyl)morpholine are used as ligands in pharmaceutical chemistry. For instance, the synthesis of N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide exhibits NK-1 antagonist activity, which is important in the development of new pharmaceuticals (Jungheim et al., 2006).

Development of Insecticides : Pyridine derivatives, including those related to 3-(Pyridin-2-ylmethyl)morpholine, have been explored for their insecticidal properties. For example, certain pyridine derivatives show significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).

Catalysis in Chemical Synthesis : The pyridine-containing Pd–N-heterocyclic carbene complex, PEPPSI-SONO-SP2, which includes a derivative of 3-(Pyridin-2-ylmethyl)morpholine, is an efficient ligand-free catalyst system used for Suzuki–Miyaura and Sonogashira cross-coupling reactions, representing a green approach in chemical synthesis (Reddy et al., 2016).

Material Science Applications : The compound is also significant in material science, particularly in corrosion inhibition. For instance, cadmium(II) Schiff base complexes using ligands derived from 3-(Pyridin-2-ylmethyl)morpholine have been examined for their corrosion inhibition properties on mild steel (Das et al., 2017).

Molecular Structure Analysis : Density Functional Theory (DFT) calculations have been used to study the molecular structure, vibrational frequencies, and chemical shift assignments of derivatives like 4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione. Such studies are crucial for understanding the molecular behavior and properties of these compounds (Avcı et al., 2011).

Propiedades

IUPAC Name |

3-(pyridin-2-ylmethyl)morpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-4-11-9(3-1)7-10-8-13-6-5-12-10;;/h1-4,10,12H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLARGHLLNNAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)